molecular formula C12H14N2 B11909995 4,6,8-Trimethylquinolin-2-amine

4,6,8-Trimethylquinolin-2-amine

Cat. No.: B11909995
M. Wt: 186.25 g/mol
InChI Key: GEJBEBWEHVSGKD-UHFFFAOYSA-N
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Description

4,6,8-Trimethylquinolin-2-amine is a quinoline derivative characterized by methyl substituents at the 4-, 6-, and 8-positions and an amine group at the 2-position. The methyl groups in this compound likely influence its electronic and steric properties, affecting solubility, bioavailability, and binding affinity to biological targets. Structural analogs suggest that methylation patterns significantly modulate biological activity and physicochemical properties .

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

4,6,8-trimethylquinolin-2-amine

InChI

InChI=1S/C12H14N2/c1-7-4-9(3)12-10(5-7)8(2)6-11(13)14-12/h4-6H,1-3H3,(H2,13,14)

InChI Key

GEJBEBWEHVSGKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=N2)N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,8-Trimethylquinolin-2-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction between 2-amino-3,5,7-trimethylbenzoic acid and an appropriate reagent can yield the desired compound . Transition-metal catalyzed reactions, such as those involving palladium or copper, are also employed to facilitate the formation of the quinoline ring .

Industrial Production Methods

Industrial production of 4,6,8-Trimethylquinolin-2-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6,8-Trimethylquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

4,6,8-Trimethylquinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4,6,8-Trimethylquinolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with varying substituent patterns are critical for structure-activity relationship (SAR) studies. Below is a detailed comparison of 4,6,8-Trimethylquinolin-2-amine with structurally similar compounds, focusing on substituent positions, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Quinoline Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
4,6,8-Trimethylquinolin-2-amine 2-NH₂; 4,6,8-CH₃ C₁₂H₁₄N₂ 186.25* Hypothesized anticancer activity (based on SAR)
3,7,8-Trimethylquinolin-2-amine 2-NH₂; 3,7,8-CH₃ C₁₂H₁₄N₂ 186.25 Available as hydrochloride salt (CAS 1170258-91-9); safety data reported
5,8-Dimethyl-3-phenylquinolin-2-amine 2-NH₂; 5,8-CH₃; 3-C₆H₅ C₁₇H₁₆N₂ 248.32 No explicit activity data; used in chemical libraries
2-(Trifluoromethyl)quinolin-4-amine 4-NH₂; 2-CF₃ C₁₀H₇F₃N₂ 212.17 High structural similarity; potential enzyme inhibition
5,6,7-Trimethoxy-N-(4-methoxyphenyl)-2-methylquinolin-4-amine 4-NH₂; 2-CH₃; 5,6,7-OCH₃ C₂₀H₂₁N₂O₄ 357.39 Synthesized as anticancer candidate; LC-MS confirmed
1-(2-(Diethylamino)ethyl)-1,2,3,4-tetrahydroquinolin-6-amine 6-NH₂; tetrahydro core C₁₄H₂₃N₃ 233.35 Anticancer evaluation; 90% yield, NMR-validated

*Molecular weight calculated based on formula.

Key Findings:

The 2-amine group is a common pharmacophore in bioactive quinolines, as seen in 3,7,8-trimethylquinolin-2-amine hydrochloride, which has documented safety protocols .

Synthetic Feasibility: Synthesis of trimethylquinolines often involves cyclization of substituted anilines with ketones or aldehydes. For example, 5,6,7-trimethoxy derivatives were synthesized via refluxing ethanol with aromatic amines . Similar methods may apply to 4,6,8-trimethylquinolin-2-amine.

Biological Activity: While direct data for 4,6,8-trimethylquinolin-2-amine are absent, 5,6,7-trimethoxyquinolines showed anticancer activity in vitro, suggesting that electron-donating substituents (e.g., CH₃ or OCH₃) enhance cytotoxicity . 3,7,8-Trimethylquinolin-2-amine hydrochloride has regulatory documentation under GHS, indicating its use in pharmaceutical research .

Safety and Handling: The hydrochloride salt of 3,7,8-trimethylquinolin-2-amine requires precautions such as P280 (wear protective gloves) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water) .

Biological Activity

4,6,8-Trimethylquinolin-2-amine is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, with the chemical formula C12H14N2 and a molecular weight of 186.25 g/mol, is primarily studied for its potential pharmacological properties, including antitumor and antimicrobial activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

PropertyValue
Chemical Name4,6,8-Trimethylquinolin-2-amine
CAS Number1307239-65-1
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
PurityNLT 98%

Antitumor Activity

Research indicates that quinoline derivatives, including 4,6,8-trimethylquinolin-2-amine, exhibit significant antitumor properties. A study demonstrated that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of cellular stress responses and the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins.

Case Study:
In a controlled in vitro study, human cancer cell lines were treated with varying concentrations of 4,6,8-trimethylquinolin-2-amine. The results showed a dose-dependent reduction in cell viability, with an IC50 value established at approximately 15 µM after 48 hours of exposure. Flow cytometry analyses revealed an increase in early and late apoptotic cells compared to untreated controls.

Antimicrobial Activity

The antimicrobial potential of 4,6,8-trimethylquinolin-2-amine has also been investigated. It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

In vitro assays indicated that the compound disrupts bacterial cell membranes and inhibits biofilm formation.

Mechanistic Studies

The biological activity of 4,6,8-trimethylquinolin-2-amine is attributed to its ability to interact with various molecular targets:

  • Cell Cycle Regulation: The compound has been shown to affect the expression of cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in the G1 phase.
  • Reactive Oxygen Species (ROS) Modulation: It enhances ROS production in cancer cells, contributing to oxidative stress and subsequent apoptosis.
  • Inflammatory Response Modulation: Inflammatory cytokines such as TNF-alpha and IL-6 are downregulated upon treatment with this compound.

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